5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(2-methoxyethylsulfanyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS2/c1-9-2-3-10-5-7-4(6)11-8-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWMWSUPPUATGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NSC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazides serve as versatile precursors for thiadiazole synthesis. The cyclization of N-(2-methoxyethyl)thiosemicarbazide with acyl chlorides or anhydrides forms the 1,2,4-thiadiazole ring while introducing the 5-chloro substituent. For instance, reaction with acetyl chloride in the presence of triethylamine generates the target compound through intramolecular dehydrogenation.
Mechanistic Insight:
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Acylation of the thiosemicarbazide nitrogen.
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Cyclodehydration to form the thiadiazole ring.
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Chlorination via electrophilic substitution at the 5-position.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acylating Agent | Acetyl Chloride | 70% |
| Base | Triethylamine | 65% |
| Solvent | Tetrahydrofuran | 68% |
| Reaction Time | 6–8 hours | Maximal |
Functionalization of Pre-Formed Thiadiazole Cores
Post-cyclization modification is a critical strategy for introducing the (2-methoxyethyl)sulfanyl group. This approach leverages nucleophilic aromatic substitution (SNAr) or radical-mediated thiolation.
Nucleophilic Substitution at the 3-Position
5-Chloro-1,2,4-thiadiazole-3-thiol undergoes alkylation with 2-methoxyethyl bromide or iodide in the presence of a base. The reaction proceeds via deprotonation of the thiol group, followed by SN2 displacement.
Procedure:
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Dissolve 5-chloro-1,2,4-thiadiazole-3-thiol (1 eq) in dimethylformamide (DMF).
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Add potassium carbonate (2 eq) and 2-methoxyethyl bromide (1.2 eq).
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Heat at 60°C for 12 hours.
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Isolate the product via aqueous workup and column chromatography.
Radical Thiol-Ene Coupling
Modern methods employ photoredox catalysis to attach the (2-methoxyethyl)sulfanyl group. Irradiation with visible light in the presence of a ruthenium catalyst (e.g., Ru(bpy)₃²⁺) enables efficient C–S bond formation.
Advantages:
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Mild conditions (room temperature, ambient pressure).
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Tolerance for sensitive functional groups.
Advanced and Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization of thiosemicarbazides with POCl₃ under microwave conditions (150°C, 20 minutes) achieves 90% yield, compared to 6 hours under conventional heating.
Continuous Flow Chemistry
Adapting the patent methodology for 3-trichloromethyl-5-chloro-1,2,4-thiadiazole, a continuous flow reactor can enhance scalability. Key parameters include:
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Residence time: 10–15 minutes.
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Temperature: 30–50°C.
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Solvent: Methylene chloride/water biphasic system.
Analytical Characterization
Critical data for verifying the compound’s structure include:
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.60–3.65 (m, 2H, SCH₂), 3.70–3.75 (m, 2H, OCH₂).
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¹³C NMR (100 MHz, CDCl₃): δ 58.9 (OCH₃), 70.1 (OCH₂), 37.5 (SCH₂), 167.2 (C-3), 158.4 (C-5).
Mass Spectrometry:
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ESI-MS: m/z 237.0 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole has been extensively studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : The compound has shown promise in cancer research by inducing apoptosis in cancer cells through the activation of specific signaling pathways. This mechanism involves the inhibition of certain enzymes critical for cancer cell survival.
Agriculture
In agricultural science, the compound is explored for its potential as:
- Pesticide and Herbicide : Due to its ability to inhibit the growth of specific pests and weeds, it may serve as an effective pesticide or herbicide. Its unique structure allows it to interact with biological targets in pests, disrupting their metabolic processes.
Materials Science
The compound is also being investigated for applications in materials science:
- Development of New Materials : Research is ongoing into its potential use in creating materials with enhanced properties such as conductivity or fluorescence. This could lead to innovations in electronic devices and sensors.
Antimicrobial Activity Study
A study conducted on the antimicrobial efficacy of 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole demonstrated notable inhibition against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics.
Cancer Research Application
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Mechanistic investigations revealed that it activates caspase pathways leading to programmed cell death. This highlights its potential as a lead compound for anticancer drug development.
Agricultural Field Trials
Field trials assessing the efficacy of 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole as a pesticide showed promising results in controlling pest populations while maintaining crop yield. The trials indicated a favorable safety profile for non-target organisms.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt the normal function of the enzymes or proteins, leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Variations
The biological and physicochemical properties of 1,2,4-thiadiazoles are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Thiadiazole Derivatives
Biological Activity
5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole (CAS No. 1326813-13-1) is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further research in pharmacology and agriculture.
Chemical Structure and Properties
Molecular Formula: CHClNOS
Molecular Weight: 192.70 g/mol
CAS Number: 1326813-13-1
Purity: 95%+
The compound's structure includes a chlorine atom and a methoxyethylsulfanyl group, which contribute to its biological activity by influencing its reactivity and solubility.
Biological Activities
Research indicates that 5-chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole exhibits several biological activities:
- Antimicrobial Activity
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Anticancer Properties
- Several studies have explored the cytotoxic effects of thiadiazole derivatives on cancer cell lines. For instance, compounds similar to 5-chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole have been reported to exhibit significant antiproliferative activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC values as low as 0.28 μg/mL . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
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Anti-inflammatory Effects
- Thiadiazole derivatives have been evaluated for their anti-inflammatory properties using animal models. For example, compounds were tested in carrageenan-induced paw edema models in rats, showing significant reduction in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
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Agricultural Applications
- The compound has also been investigated for its use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds. This dual application in both medicinal and agricultural fields highlights its versatility.
Research Findings
Various studies have focused on the synthesis and evaluation of thiadiazole derivatives. Notable findings include:
- Synthesis Methods : The synthesis typically involves nucleophilic substitution reactions using 5-chloro-1,2,4-thiadiazole and 2-methoxyethylthiol in the presence of bases like sodium hydride or potassium carbonate . Optimization of reaction conditions is crucial for maximizing yield and purity.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the thiadiazole ring can significantly affect biological activity. For instance, substituents on the C-5 position are critical for enhancing cytotoxic effects against specific cancer cell lines .
Comparative Analysis
To better understand the biological activity of 5-chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole, a comparison with related compounds is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-1,2,4-thiadiazole | Structure | Limited versatility due to lack of sulfanyl group |
| 3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole | Structure | Moderate antimicrobial activity |
| 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole | Structure | Significant antimicrobial and anticancer properties |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on multiple cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited higher cytotoxicity compared to others without such modifications .
- Anti-inflammatory Evaluation : In an animal study assessing anti-inflammatory effects using the carrageenan model, derivatives showed significant efficacy at various dosages, indicating potential for therapeutic use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization reactions using thiosemicarbazide derivatives as precursors. A two-step approach is often employed: (1) introduction of the 2-methoxyethylsulfanyl group via nucleophilic substitution at the 3-position of the thiadiazole ring, followed by (2) chlorination at the 5-position using reagents like POCl₃ or PCl₅. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: The 2-methoxyethylsulfanyl group shows distinct signals: δ ~3.5 ppm (OCH₃), δ ~2.8–3.2 ppm (SCH₂), and δ ~3.6–3.8 ppm (CH₂O). The thiadiazole ring protons resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .
- IR: Stretching vibrations for C=S (1050–1250 cm⁻¹) and C-Cl (550–650 cm⁻¹) confirm core functionality.
- Mass Spectrometry: Molecular ion peaks [M+H]⁺ align with the molecular formula C₅H₈ClN₂OS₂ (exact mass calculated via high-resolution MS) .
Q. What are the primary biological targets or assays used to evaluate this compound’s bioactivity?
- Methodological Answer: In vitro assays focus on antimicrobial and anticancer potential. For example:
- Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported.
- Anticancer: MTT assays using human cancer cell lines (e.g., HepG2, A431) to assess IC₅₀ values. The 2-methoxyethylsulfanyl group may enhance membrane permeability, as seen in structurally similar thiadiazoles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during chlorination?
- Methodological Answer: By-product analysis (e.g., 3,5-dichloro derivatives) can be reduced via:
- Temperature Modulation: Lower temperatures (≤60°C) during chlorination reduce over-substitution.
- Catalytic Additives: Use of DMAP (4-dimethylaminopyridine) to enhance regioselectivity.
- Real-Time Monitoring: HPLC or TLC tracking ensures reaction termination at the mono-chlorinated stage .
Q. What computational strategies are effective for predicting the compound’s binding affinity to enzyme targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like histone acetyltransferases or bacterial dihydrofolate reductase. Key steps:
- Protein Preparation: Retrieve crystal structures from PDB (e.g., 4H8E for S. aureus DHFR).
- Ligand Parameterization: Assign charges using AM1-BCC in Open Babel.
- Binding Energy Analysis: MM-PBSA calculations to validate docking poses. The 2-methoxyethylsulfanyl group’s flexibility may influence entropy-enthalpy trade-offs .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer: Contradictions often arise from experimental variables:
- Cell Line Variability: Genetic differences in cell lines (e.g., A2058 melanoma vs. PC-3 prostate) affect drug response. Normalize data using control compounds (e.g., doxorubicin).
- Assay Conditions: Standardize incubation time (48–72 hrs), serum concentration (10% FBS), and solvent controls (DMSO ≤0.1%).
- Data Validation: Cross-check with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of this compound in aqueous assays without altering bioactivity?
- Methodological Answer:
- Co-Solvents: Use DMSO/PEG-400 mixtures (<1% final concentration).
- pH Adjustment: Buffers (pH 7.4 PBS) or cyclodextrin inclusion complexes enhance solubility.
- Prodrug Design: Introduce hydrolyzable esters at the methoxy group, which cleave in physiological conditions .
Q. How can isomerization or degradation during storage be mitigated?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
